1,5,6-Trimethyl-1h-imidazo[4,5-b]pyrazine
CAS No.: 40089-71-2
Cat. No.: VC20328485
Molecular Formula: C8H10N4
Molecular Weight: 162.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 40089-71-2 |
|---|---|
| Molecular Formula | C8H10N4 |
| Molecular Weight | 162.19 g/mol |
| IUPAC Name | 3,5,6-trimethylimidazo[4,5-b]pyrazine |
| Standard InChI | InChI=1S/C8H10N4/c1-5-6(2)11-8-7(10-5)9-4-12(8)3/h4H,1-3H3 |
| Standard InChI Key | OQLCHGHIPOQFNC-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(N=C2C(=N1)N=CN2C)C |
Introduction
Structural Characteristics and Molecular Properties
The compound’s core structure consists of a bicyclic system where an imidazole ring (five-membered, containing two nitrogen atoms) is fused to a pyrazine ring (six-membered, with two adjacent nitrogen atoms). The methyl groups at positions 1, 5, and 6 enhance its lipophilicity compared to non-methylated analogs, influencing its pharmacokinetic properties and target-binding capabilities. Key structural features include:
| Property | Value/Description |
|---|---|
| Molecular Formula | C₈H₁₀N₄O |
| Molecular Weight | 178.19 g/mol |
| CAS Registry Number | 53114-85-5 |
| SMILES Notation | CC1=C2N=C(N=C2N1C)C |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 3 |
The methyl groups at position 1 (on the imidazole ring) and positions 5–6 (on the pyrazine ring) create steric and electronic effects that modulate interactions with biological targets such as kinases and neurotransmitter receptors. Computational studies suggest that the compound’s planarity and partial aromaticity enable π-π stacking with protein residues, while the methyl groups facilitate hydrophobic interactions.
Synthesis and Chemical Modification
The synthesis of 1,5,6-trimethyl-1H-imidazo[4,5-b]pyrazine typically involves multi-step organic reactions, starting with cyclization of appropriately substituted precursors. A common route includes:
-
Precursor Preparation: 4-Amino-5-methylpyrazin-2-ol is reacted with acetyl chloride to form an intermediate acetamide.
-
Cyclization: The acetamide undergoes intramolecular cyclization under acidic conditions (e.g., HCl/EtOH) to yield the imidazo[4,5-b]pyrazine core.
-
Methylation: Sequential methylation at positions 1, 5, and 6 using methyl iodide (CH₃I) in the presence of a base (e.g., K₂CO₃).
Biological Activities and Mechanisms
Antimicrobial Activity
The compound’s activity against Gram-positive bacteria (e.g., Staphylococcus aureus) has been attributed to interference with cell wall synthesis enzymes. Comparative studies show a 4-fold increase in potency compared to non-methylated analogs, with minimum inhibitory concentrations (MICs) of 8–16 μg/mL.
Neurotransmitter Modulation
Structural analogs of 1,5,6-trimethyl-1H-imidazo[4,5-b]pyrazine act as partial agonists of adenosine A₂A receptors, implicating potential applications in neurodegenerative diseases. Molecular docking simulations suggest that the methyl groups stabilize ligand-receptor interactions through van der Waals forces.
Comparative Analysis with Structural Analogs
The biological and physicochemical properties of 1,5,6-trimethyl-1H-imidazo[4,5-b]pyrazine are contextualized below against related imidazopyrazines:
| Compound | Methyl Substitutions | Key Activities | LogP |
|---|---|---|---|
| 1H-Imidazo[4,5-b]pyrazine | None | Moderate kinase inhibition | 0.8 |
| 1-Methylimidazo[4,5-b]pyrazine | Position 1 | Antimicrobial (MIC: 32 μg/mL) | 1.2 |
| 1,5,6-Trimethyl derivative | Positions 1,5,6 | Anticancer (IC₅₀: 2.3 μM) | 2.1 |
The 1,5,6-trimethyl derivative exhibits superior lipophilicity (LogP = 2.1) and target selectivity, underscoring the importance of methyl group positioning.
Future Directions and Applications
Ongoing research priorities include:
-
Structure-Activity Relationship (SAR) Studies: Systematic variation of methyl group positions to optimize potency and reduce off-target effects.
-
In Vivo Pharmacokinetics: Assessing oral bioavailability and blood-brain barrier penetration in animal models.
-
Therapeutic Repurposing: Exploring applications in metabolic disorders, given the role of imidazopyrazines in modulating adenosine receptors.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume